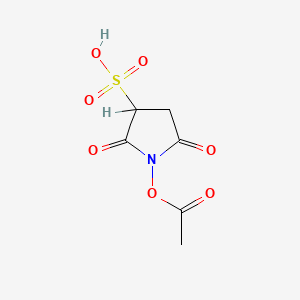

1-acetyloxy-2,5-dioxopyrrolidine-3-sulfonic acid

Overview

Description

1-acetyloxy-2,5-dioxopyrrolidine-3-sulfonic acid is a chemical compound with the molecular formula C6H7NO7S and a molecular weight of 237.19 g/mol . It is also known by other names such as 3-Sulfosuccinimid-1-yl acetate and sulfo-NHS-acetate . This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-acetyloxy-2,5-dioxopyrrolidine-3-sulfonic acid typically involves the esterification of 2,5-dioxopyrrolidine-3-sulfonic acid with acetic anhydride in the presence of a base . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and efficiency .

Chemical Reactions Analysis

1-acetyloxy-2,5-dioxopyrrolidine-3-sulfonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different sulfonic acid derivatives.

Reduction: It can be reduced to form corresponding amines or other reduced products.

Substitution: The acetoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

1-Acetyloxy-2,5-dioxopyrrolidine-3-sulfonic acid serves as a reagent in organic synthesis. Its ability to form stable covalent bonds makes it a valuable tool in chemical reactions, particularly in the preparation of various compounds.

| Application | Description |

|---|---|

| Organic Synthesis | Used as a linker in the preparation of complex molecules. |

| Polymer Chemistry | Prevents polymerization during crosslinking reactions. |

Biology

In biological research, this compound is utilized for modifying proteins and peptides. It plays a crucial role in studying protein-protein interactions and cellular functions.

| Biological Application | Description |

|---|---|

| Protein Modification | Facilitates the study of protein interactions through selective labeling. |

| Cellular Studies | Influences cell function by preventing unwanted conjugations. |

Medicine

In the medical field, this compound is pivotal for developing drug delivery systems and diagnostic assays.

| Medical Application | Description |

|---|---|

| Drug Delivery Systems | Enhances the efficacy of therapeutics by improving solubility and stability. |

| Diagnostic Assays | Used as a component in assays for detecting biomolecules. |

Industry

This compound finds applications in producing specialty chemicals and serves as an intermediate in synthesizing other complex molecules.

| Industrial Application | Description |

|---|---|

| Specialty Chemicals | Used in various industrial processes to create high-value products. |

| Chemical Intermediates | Acts as a precursor for synthesizing diverse chemical entities. |

Case Study 1: Protein Crosslinking

A study investigated the effectiveness of this compound in protein crosslinking reactions. Researchers demonstrated that the compound successfully prevented polymerization during the crosslinking process, allowing for more accurate studies of protein interactions.

Case Study 2: Drug Delivery Systems

In another study focused on drug delivery systems, researchers incorporated this compound into nanoparticle formulations. The results indicated improved stability and controlled release of therapeutic agents, showcasing its potential in enhancing drug delivery efficacy.

Mechanism of Action

The mechanism of action of 1-acetyloxy-2,5-dioxopyrrolidine-3-sulfonic acid involves its ability to form covalent bonds with target molecules. This is primarily due to the presence of the acetoxy and sulfonic acid groups, which can react with nucleophiles and electrophiles, respectively . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

1-acetyloxy-2,5-dioxopyrrolidine-3-sulfonic acid can be compared with similar compounds such as:

3-Sulfosuccinimidyl acetate: Similar in structure but may have different reactivity and applications.

N-Sulfosuccinimidyl acetate: Another related compound with comparable properties but distinct uses in research and industry.

Biological Activity

1-Acetyloxy-2,5-dioxopyrrolidine-3-sulfonic acid, also known as sulfo-NHS-acetate, is a chemical compound with significant applications in biochemistry and molecular biology. Its biological activity primarily revolves around its role as a cross-linking reagent and its ability to modify proteins and peptides. This article explores the various aspects of its biological activity, including mechanisms of action, cellular effects, pharmacokinetics, and case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 237.19 g/mol

This compound primarily targets primary amines , particularly the side chains of lysine residues in proteins. It forms stable covalent amide bonds through a reaction with these amines, which leads to the modification of proteins and peptides for various biochemical applications .

Mode of Action

- Cross-Linking : The compound acts as a cross-linking agent that facilitates the formation of stable protein complexes.

- Biochemical Pathways : It plays a crucial role in preventing polymerization during protein cross-linking reactions and is utilized in conjugating peptides to carrier proteins for immunogen production.

Cellular Effects

The biological activity of this compound significantly influences cellular functions:

- Protein Modification : Alters the structure and function of proteins by modifying specific amino acid residues.

- Cell Signaling : Impacts cell signaling pathways by modifying enzymes and receptors, which can lead to changes in gene expression and cellular metabolism.

Pharmacokinetics

The compound exhibits low toxicity and is stable under controlled conditions. However, it is sensitive to moisture and should be stored at temperatures between 2-8°C to maintain its reactivity.

Study 1: Protein Cross-Linking

In a study investigating the effects of sulfo-NHS-acetate on protein interactions, researchers found that it effectively enhanced the stability of protein complexes in vitro. The modified proteins showed improved binding affinity in subsequent assays, demonstrating its utility in studying protein-protein interactions.

Study 2: Drug Delivery Systems

Another study explored the use of this compound in drug delivery systems. The compound was incorporated into nanoparticles designed for targeted delivery of therapeutic agents. Results indicated that the modified nanoparticles exhibited increased cellular uptake and enhanced therapeutic efficacy compared to unmodified counterparts.

Biochemical Analysis

| Property | Description |

|---|---|

| Stability | Stable under dry conditions; low toxicity. |

| Transport | Interacts with transporters for cellular uptake. |

| Metabolic Pathways | Involved in protein and peptide synthesis; influences metabolic flux. |

Properties

IUPAC Name |

1-acetyloxy-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO7S/c1-3(8)14-7-5(9)2-4(6(7)10)15(11,12)13/h4H,2H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUQWFYJHRLNRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90934466 | |

| Record name | 1-(Acetyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152305-87-8 | |

| Record name | Sulfosuccinimidyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152305878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Acetyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphosuccinimidyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.